2-[(4-Chlorophenyl)sulfanyl]butanoic acid
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Overview
Description
2-[(4-Chlorophenyl)sulfanyl]butanoic acid is an organic compound with the molecular formula C10H11ClO2S It is characterized by the presence of a chlorophenyl group attached to a butanoic acid backbone via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]butanoic acid typically involves the reaction of 4-chlorothiophenol with butanoic acid derivatives under controlled conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with a butanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfanyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid under controlled temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-[(4-Chlorophenyl)sulfanyl]butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]butanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorophenyl group may also interact with hydrophobic pockets within biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobutanoic acid: Similar structure but lacks the sulfanyl linkage.
4-Chlorothiophenol: Contains the chlorophenyl and sulfanyl groups but lacks the butanoic acid backbone.
2-Phenylsulfanylbutanoic acid: Similar structure but with a phenyl group instead of a chlorophenyl group.
Uniqueness
2-[(4-Chlorophenyl)sulfanyl]butanoic acid is unique due to the combination of its chlorophenyl and sulfanyl groups attached to a butanoic acid backbone. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
155649-26-6 |
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Molecular Formula |
C10H11ClO2S |
Molecular Weight |
230.71 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanylbutanoic acid |
InChI |
InChI=1S/C10H11ClO2S/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H,12,13) |
InChI Key |
LMJJRALBSPNZLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)SC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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